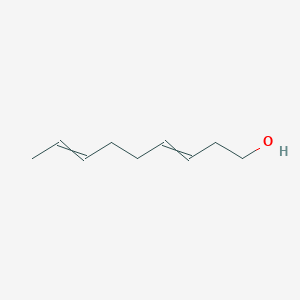
EC 2.2.1.1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EC 2.2.1.1, also known as transketolase, is an enzyme that plays a crucial role in the pentose phosphate pathway. This enzyme is responsible for transferring two-carbon units from ketose donors to aldose acceptors, facilitating the interconversion of sugars. Transketolase is a thiamine-diphosphate-dependent enzyme and is found in a variety of organisms, including bacteria, plants, and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Transketolase can be isolated and purified from various sources, including yeast and bacteria. The enzyme is typically extracted using buffer solutions and purified through techniques such as ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration chromatography .
Industrial Production Methods: In industrial settings, transketolase is produced using recombinant DNA technology. Genes encoding transketolase are inserted into suitable host organisms, such as Escherichia coli, which are then cultured in large bioreactors. The enzyme is harvested from the cultured cells and purified using standard biochemical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Transketolase primarily catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors. The main reaction involves the conversion of D-glyceraldehyde 3-phosphate and D-sedoheptulose 7-phosphate to D-ribose 5-phosphate and D-xylulose 5-phosphate .
Common Reagents and Conditions: The enzyme requires thiamine diphosphate as a cofactor for its activity. The reactions typically occur in aqueous buffer solutions at physiological pH and temperature conditions .
Major Products: The major products of transketolase-catalyzed reactions are D-ribose 5-phosphate and D-xylulose 5-phosphate, which are important intermediates in the pentose phosphate pathway .
Applications De Recherche Scientifique
Transketolase has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and sugar derivatives.
Biology: The enzyme is studied for its role in cellular metabolism and its involvement in various metabolic pathways.
Medicine: Transketolase activity is investigated in relation to diseases such as diabetes and cancer. It is also explored as a potential target for drug development.
Industry: The enzyme is utilized in the production of rare sugars and sugar alcohols, which have applications in food and pharmaceutical industries
Mécanisme D'action
Transketolase catalyzes the transfer of two-carbon units through a mechanism that involves the formation of a covalent intermediate between the enzyme and the substrate. The thiamine diphosphate cofactor plays a critical role in stabilizing this intermediate. The enzyme facilitates the cleavage of the donor ketose and the subsequent transfer of the two-carbon unit to the acceptor aldose, forming the reaction products .
Comparaison Avec Des Composés Similaires
Transaldolase (EC 2.2.1.2): Another enzyme in the pentose phosphate pathway that transfers three-carbon units.
Formaldehyde transketolase (EC 2.2.1.3): Catalyzes the transfer of two-carbon units from formaldehyde to acceptor molecules.
Uniqueness: Transketolase is unique in its ability to transfer two-carbon units specifically and its dependence on thiamine diphosphate as a cofactor. This specificity and cofactor requirement distinguish it from other enzymes in the pentose phosphate pathway .
Propriétés
Numéro CAS |
9014-48-6 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
EC 2.2.1.1; GLYCOLALDEHYDE TRANSFERASE; TRANSKETOLASE; transketolase from baker/'S yeast; Transketolase from bakers yeast (S. cerevisiae); Transketolase from E. coli; transketolase type X from bakers yeast; TRANSKETOLASE FROM BAKER/'S YEAST, ~15 U/ MG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide](/img/structure/B1166126.png)

